

managing outgassing in EUV lithography with triphenylsulfonium nonaflate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triphenylsulfonium nonaflate*

Cat. No.: *B114817*

[Get Quote](#)

Technical Support Center: Managing Outgassing in EUV Lithography

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with **triphenylsulfonium nonaflate** (TPS-Nf) as a photoacid generator (PAG) in EUV photoresists.

Troubleshooting Guide

This guide addresses common issues related to outgassing during EUV lithography experiments involving **triphenylsulfonium nonaflate**.

Problem / Observation	Potential Cause	Recommended Action
High Total Outgassing Signal	High Exposure Dose: Increased EUV dosage leads to more significant degradation of the photoresist and PAG, increasing outgassing. [1]	1. Verify and optimize the exposure dose. Higher doses may be necessary for certain processes but can increase outgassing and line edge roughness. [1] 2. Correlate the outgassing signal with the dose-to-clear to find an optimal balance.
High PAG Concentration: The concentration of TPS-Nf directly impacts the quantity of outgassed byproducts, such as benzene. [2]	1. Review the photoresist formulation. If possible, experiment with lower TPS-Nf concentrations. 2. Ensure uniform distribution of the PAG within the polymer film. [3]	
Residual Solvent: Solvents like propylene glycol monomethyl ether (PGME) or propylene glycol methyl ether acetate (PGMEA) remaining in the resist film can contribute to outgassing. [4]	1. Optimize the post-apply bake (PAB) temperature and time to effectively remove residual casting solvent. 2. Characterize solvent outgassing by performing a baseline measurement with heating but without EUV exposure.	
Contamination of EUV Optics	Line-of-Sight Contamination: Outgassed species, particularly hydrocarbons, can travel in the vacuum environment and deposit on nearby optics, reducing their reflectivity. [5]	1. Implement a gas lock system or differential pumping to mitigate the flow of contaminants from the wafer to the optics. [5] 2. Ensure the vacuum chamber has adequate pumping speed to quickly remove outgassed molecules. [6]

Vacuum Induced Outgassing:
The vacuum environment itself can cause volatile components to outgas even before EUV exposure.^[3]

1. Introduce a pump-down delay (~2 minutes) after loading the wafer into the vacuum chamber before moving it near the optics to allow for initial vacuum-induced outgassing to subside.

[3]

Inconsistent Results Between Experiments

Environmental Factors:
Humidity and delay times between exposure and post-exposure bake (PEB) can affect acid-driven deprotection and subsequent outgassing.^[4]

1. Control the ambient environment where wafers are stored and handled. Storing samples under vacuum or in a nitrogen-purged environment can reduce environmental effects.^[4] 2. Standardize the delay time between EUV exposure and PEB to ensure process repeatability.

Inadequate Background Measurement: Failing to subtract the background signal from the system can lead to inaccurate quantification of resist-specific outgassing.^[7]

1. Perform a background measurement under identical conditions (including EUV exposure on a bare wafer) without the photoresist.^[6] 2. Subtract the background spectrum from the sample spectrum to isolate the outgassing from the resist.^[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary outgassing products from a photoresist containing **triphenylsulfonium nonaflate** (TPS-Nf) during EUV exposure?

A1: The primary outgassing species originate from the decomposition of both the PAG and the polymer matrix. For TPS-Nf, a significant byproduct is benzene, which results from the

breakdown of the triphenylsulfonium cation.[2] Other fragments can be generated from the nonaflate anion and the polymer backbone, depending on its chemical structure.

Q2: How does EUV radiation induce the decomposition of **triphenylsulfonium nonaflate?**

A2: EUV radiation (13.5 nm / 92 eV) is primarily absorbed by the polymer matrix, not directly by the PAG.[8] This absorption generates high-energy primary photoelectrons (~80 eV).[2] These primary electrons then create a cascade of low-energy secondary electrons. It is these secondary electrons that interact with the TPS-Nf molecules, leading to dissociative electron attachment and subsequent decomposition to generate the acid and other byproducts.[8][9]

Q3: Does the photoresist film thickness influence the outgassing rate?

A3: For film thicknesses in the range of 50-125 nm, the distribution of outgassed species has been found to have a negligible dependence on thickness.[2] However, the total outgassing signal can be considered a bulk effect, so significant changes in thickness outside this range may influence the results.[6]

Q4: What techniques are used to measure and identify outgassing species?

A4: The most common technique is Residual Gas Analysis (RGA), which uses a mass spectrometer (typically a quadrupole mass spectrometer) to identify and quantify the volatile species released during EUV exposure in a high-vacuum environment.[6][7] Other methods include witness plate testing, where a sample mirror is exposed to the outgassing products and later analyzed for contamination.[6]

Q5: How does the exposure dose quantitatively affect PAG degradation and outgassing?

A5: Outgassing and PAG degradation increase with higher EUV doses. In one study using an ESCAP-type photoresist, a dose of 60 mJ/cm² resulted in a 30% loss of fluorine from the PAG anion, indicating significant degradation during exposure.[1] Another study quantified the efficiency of PAG reactions for TPS-Nf, finding that benzene outgassing accounted for 0.13 "PAG reactions" per EUV photon absorbed for every 1 wt% of TPS-Nf added to the resist.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to outgassing from photoresists containing **triphenylsulfonium nonaflate** under EUV exposure.

Parameter	Value	Photoresist System	Source
PAG Reaction Efficiency	0.13 "PAG reactions" (benzene outgassing) per absorbed EUV photon per 1 wt% TPS-Nf	HS-TBA polymer with 4 wt% TPS-Nf	[2]
Energy per Outgassing Event	~22.4 eV/outgassing event	HS-TBA polymer with TPS-Nf (HS-TBA-H)	[2]
PAG Degradation (Fluorine Loss)	~30% loss at 60 mJ/cm ²	Environmentally Stable Chemically Amplified Photoresist (ESCAP)	[1]
Neutral Outgassing Escape Length	~60 - 80 nm	HS-TBA polymer with TPS-Nf (HS-TBA-H)	[2]

Experimental Protocols

Protocol: Outgassing Measurement using Residual Gas Analysis (RGA)

This protocol outlines a generalized procedure for measuring photoresist outgassing during EUV exposure.

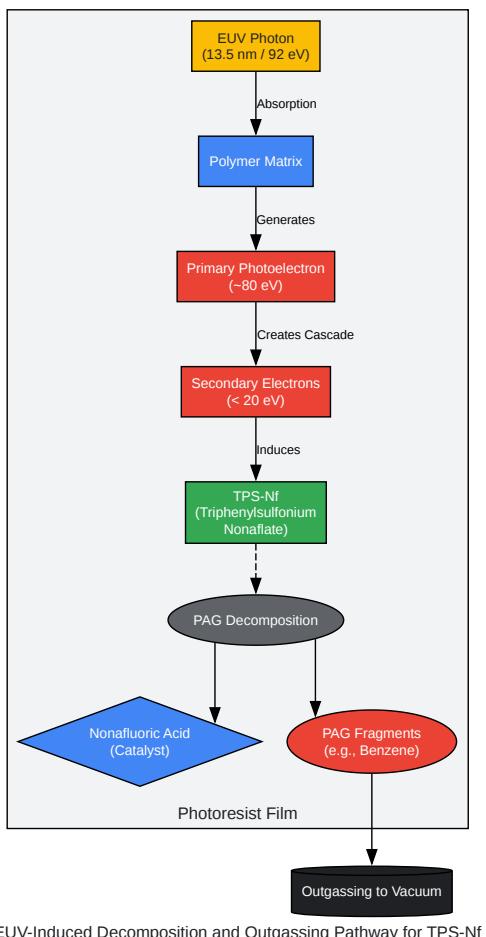
1. Sample Preparation:

- Spin-coat the photoresist containing **triphenylsulfonium nonaflate** onto a silicon wafer to the desired thickness.
- Perform a post-apply bake (PAB) on a hotplate to remove residual solvent. The temperature and time should be optimized for the specific resist formulation.

2. System Setup and Background Measurement:

- Load a clean, uncoated silicon wafer into the vacuum test chamber.
- Pump the chamber down to a high vacuum base pressure (e.g., 1.0×10^{-6} Pa).
- Perform a background RGA scan while irradiating the blank wafer with EUV light under the same conditions intended for the sample. This establishes the baseline signal of the system.
[\[6\]](#)[\[7\]](#)

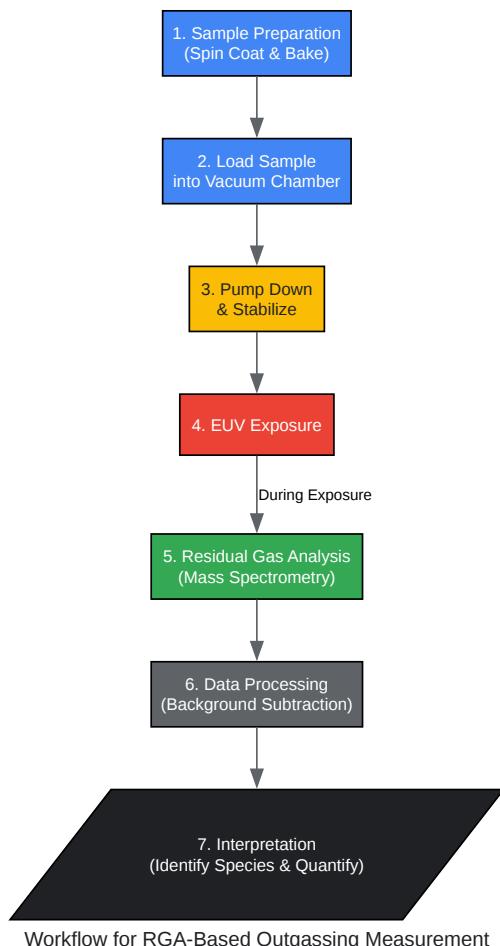
3. Sample Measurement:


- Vent the chamber and replace the blank wafer with the photoresist-coated wafer.
- Pump the chamber down to the same base pressure. It is recommended to allow for a stabilization period (~2 minutes) to mitigate initial vacuum-induced outgassing before proceeding.[\[3\]](#)
- Expose a specific area of the wafer to EUV radiation (wavelength 13.5 nm).[\[7\]](#) The dose should be controlled and monitored.
- During exposure, use the quadrupole mass spectrometer to continuously sample the chamber atmosphere, recording the partial pressures of mass-to-charge ratios (m/z) from 1-200 amu.

4. Data Analysis:

- Subtract the background RGA spectrum (from Step 2) from the sample RGA spectrum to obtain the net outgassing signal from the photoresist.[\[7\]](#)
- Identify the outgassed species by comparing the peaks in the mass spectrum to known fragmentation patterns (e.g., m/z = 78 for benzene).
- Calculate the outgassing rate based on the difference in partial pressure, the known pumping speed of the vacuum system, and the exposed area.[\[6\]](#)

Visualizations


EUV-Induced Outgassing Mechanism

[Click to download full resolution via product page](#)

Caption: Logical flow of EUV photon absorption to TPS-Nf decomposition and outgassing.

Experimental Workflow for Outgassing Measurement

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for measuring photoresist outgassing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. frederickchen.substack.com [frederickchen.substack.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Mitigation of surface contamination from resist outgassing in EUV lithography [repository.tno.nl]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Pathways to high-performance extreme ultra-violet lithography resists: Dissociative electron attachment to pentafluoro-phenyl triflate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [managing outgassing in EUV lithography with triphenylsulfonium nonaflate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114817#managing-outgassing-in-euv-lithography-with-triphenylsulfonium-nonaflate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com